8-[(tert-butoxy)carbonyl]-2-methyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylic acid
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Overview
Description
8-[(tert-butoxy)carbonyl]-2-methyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylic acid: is a complex organic compound that features a naphthyridine core structure. This compound is notable for its tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-[(tert-butoxy)carbonyl]-2-methyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylic acid typically involves multiple steps, including the protection of amine groups using the Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Other methods include using 4-dimethylaminopyridine (DMAP) as the base in acetonitrile solution .
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 8-[(tert-butoxy)carbonyl]-2-methyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The Boc group can be selectively removed or substituted using specific reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: The Boc group can be removed using strong acids like trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group yields the free amine derivative .
Scientific Research Applications
Chemistry: In chemistry, 8-[(tert-butoxy)carbonyl]-2-methyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylic acid is used as an intermediate in the synthesis of more complex molecules. Its Boc-protected amine functionality allows for selective reactions without interference from the amine group .
Biology and Medicine: The compound can be used in the development of pharmaceuticals, where the Boc group serves as a protecting group during the synthesis of drug candidates. It is also used in peptide synthesis to protect amine groups during chain elongation .
Industry: In industrial applications, the compound is used in the production of fine chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 8-[(tert-butoxy)carbonyl]-2-methyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylic acid involves the protection of amine groups by the Boc group. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and subsequent reactions . The molecular targets and pathways involved depend on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
8-({[(tert-butoxy)carbonyl]amino}methyl)naphthalene-2-carboxylic acid: This compound also features a Boc-protected amine group and a naphthalene core structure.
(2S)-8-[(tert-butoxycarbonyl)amino]-2-(1H-indol-3-yl)octanoic acid: Another compound with a Boc-protected amine group, used in different synthetic applications.
Uniqueness: 8-[(tert-butoxy)carbonyl]-2-methyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carboxylic acid is unique due to its specific naphthyridine core structure and the presence of the Boc-protected amine group. This combination of features allows for selective reactions and applications in various fields of research and industry.
Properties
IUPAC Name |
2-methyl-8-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-1,8-naphthyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-9-11(13(18)19)8-10-6-5-7-17(12(10)16-9)14(20)21-15(2,3)4/h8H,5-7H2,1-4H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCRRIZBFOKDKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2CCCN(C2=N1)C(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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